Furan-2-Sulfonamide

Übersicht

Beschreibung

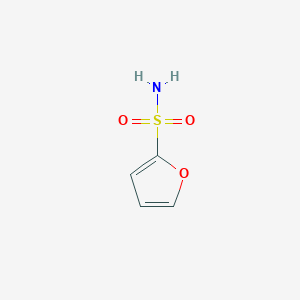

Furan-2-Sulfonamide is a chemical compound with the molecular formula C4H5NO3S . It is used in various fields of chemistry and biology due to its diverse properties .

Synthesis Analysis

The synthesis of Furan-2-Sulfonamide involves several steps. The compound can be synthesized from 1H-indole-2-carboxylic acid . The synthesis process involves various chemical reactions and the use of specific catalysts .Molecular Structure Analysis

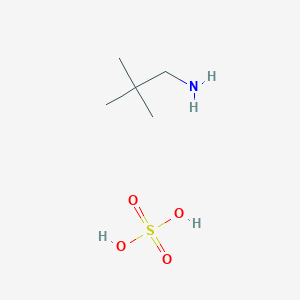

The molecular structure of Furan-2-Sulfonamide consists of a furan ring attached to a sulfonamide group . The molecular weight of the compound is 147.15 .Chemical Reactions Analysis

Furan-2-Sulfonamide can undergo various chemical reactions. For instance, it can participate in reactions involving carbonic anhydrases . The compound can also react with other chemicals to form new compounds .Physical And Chemical Properties Analysis

Furan-2-Sulfonamide is a solid compound at room temperature . It has a melting point of 118-123 degrees Celsius . The compound is stable under normal conditions and does not react with other substances .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Construction of 2-Sulfonylbenzo[b]furans : Furan-2-sulfonamide derivatives are used in the synthesis of 2-sulfonylbenzo[b]furans, achieved through CuCl2·2H2O/AgTFA-mediated cascade reactions with trans-2-hydroxycinnamic acids and sodium sulfinates. This method offers a one-step process for producing a range of products (Li & Liu, 2014).

Synthesis of Furyl Sulfonamides : Furan-2-sulfonamide is involved in creating furyl sulfonamides from aldehydes and furan using N-sulfinyl-p-toluenesulfonamide/zinc chloride. This synthesis leads to complex structures like 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene (Padwa et al., 2003).

Novel 4-Aroylthiophene- and Furan-2-Sulfonamides : Sulfonation techniques have been developed to create 4-aroylthiophene- and furan-2-sulfonamides, providing access to a variety of heterocycles (Hartman & Halczenko, 2009).

Organocatalysis in Asymmetric Reactions : Furan-2-sulfonamide derivatives are used in organocatalysis for asymmetric direct vinylogous aldol reactions, demonstrating high enantioselectivity (Sakai et al., 2017).

Material Science and Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Furan-2-sulfonamide derivatives like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid are potent inhibitors for mild steel corrosion in acidic environments (Sappani & Karthikeyan, 2014).

Wirkmechanismus

Target of Action

Furan-2-Sulfonamide, like other furan derivatives, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics . Sulfonamides, in general, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.

Mode of Action

Sulfonamides, including Furan-2-Sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

Furan derivatives, including Furan-2-Sulfonamide, are known to affect various biochemical pathways. They have been found to exert regulatory effects on various cellular activities by modifying some signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) .

Result of Action

The molecular and cellular effects of Furan-2-Sulfonamide’s action are likely to be diverse, given the wide range of biological and pharmacological characteristics exhibited by furan-containing compounds . For instance, furan derivatives have been found to have effective antioxidant activities . They also exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Furan-2-Sulfonamide. For instance, inflammation has been found to mediate the association between furan exposure and the prevalence and mortality of chronic obstructive pulmonary disease . Furthermore, the presence of the heterocyclic ring in N1 substituted sulfonamides, their solubility in blood and other biological fluids, kidney state, age, and nutritional status of the patient are some of the factors influencing the toxicological effect of sulfonamide drugs .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on synthesizing new sulfonamide-based indole derivatives, including Furan-2-Sulfonamide, for various applications . These studies aim to develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Relevant Papers Several papers have been published on Furan-2-Sulfonamide. These papers cover various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

Eigenschaften

IUPAC Name |

furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBMVXBGYGIDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546250 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-Sulfonamide | |

CAS RN |

55673-71-7 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Furan-2-sulfonamides?

A1: Furan-2-sulfonamides act as potent inhibitors of human carbonic anhydrase II (CA II) [, , ]. This enzyme is involved in the production of aqueous humor in the eye, and its inhibition can lead to a reduction in intraocular pressure (IOP) [].

Q2: How does the structure of Furan-2-sulfonamides impact their activity as CA II inhibitors?

A2: Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the furan ring significantly influence the potency and selectivity of these compounds [, , ]. For example, introducing bulky substituents or increasing the basicity of the molecule can impact binding affinity to CA II [, ].

Q3: Have any metabolites of Furan-2-sulfonamides been identified, and do they retain activity?

A3: Research on MCC950, a potent NLRP3 inflammasome inhibitor containing a Furan-2-sulfonamide moiety, revealed a major human metabolite formed by hydroxylation of the hexahydroindacene portion of the molecule []. This metabolite, identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, showed significantly reduced inhibitory activity compared to the parent compound []. Interestingly, one synthesized regioisomer of the metabolite displayed nanomolar inhibitory activity [].

Q4: What are the potential applications of Furan-2-sulfonamides in treating glaucoma?

A4: Due to their ability to lower IOP, Furan-2-sulfonamides show promise as topical treatments for glaucoma [, ]. Studies in albino rabbits have demonstrated the IOP-lowering effects of these compounds [, ], but further research, particularly in pigmented animal models, is necessary to assess their efficacy in humans [].

Q5: What challenges have been encountered in developing Furan-2-sulfonamides as topical ocular hypotensive agents?

A5: One challenge encountered during development was the high binding affinity of some Furan-2-sulfonamides to ocular pigment, which reduced their efficacy in pigmented animal models []. Researchers addressed this by synthesizing less basic analogs with lower pigment binding and improved IOP-lowering activity in pigmented rabbits [].

Q6: Have any analytical methods been developed for characterizing and quantifying Furan-2-sulfonamides?

A6: Researchers have developed chromatographic separation procedures, particularly HPLC-MS/MS, for the identification, quantification, and impurity profiling of Furan-2-sulfonamides like 5-(5-trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide (B016) []. This method enables quality control of the active pharmaceutical substance during drug development [].

Q7: What synthetic approaches have been employed to prepare Furan-2-sulfonamides?

A7: Several synthetic strategies have been explored for preparing Furan-2-sulfonamides and their derivatives. These include:

- Direct sulfonation: This method involves treating substituted furans with chlorosulfonic acid and phosphorus pentachloride to introduce the sulfonyl chloride group, followed by reaction with ammonia or amines to yield the desired sulfonamides [, , , ].

- Knoevenagel condensation: This approach facilitates the formation of thieno[2,3-b]furan-2-sulfonamides by reacting a suitably substituted furan-3-carboxaldehyde derivative with an active methylene compound under Knoevenagel conditions [, ].

- Multi-step synthesis: The preparation of complex Furan-2-sulfonamides, like the anti-inflammatory agent 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, requires multi-step syntheses involving the preparation and coupling of key intermediates like substituted furan-2-sulfonamides and isocyanates [].

Q8: What is the significance of glutathione reactivity in the development of Furan-2-sulfonamides?

A8: Glutathione reactivity is an important consideration for assessing the sensitization potential of drug candidates. Some Furan-2-sulfonamides displayed moderate reactivity toward glutathione in in vitro studies [], indicating a potential risk of allergic reactions. Further investigation and potential structural modifications may be necessary to mitigate this risk.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.